Cas no 2012121-08-1 (1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride)

1-(2-Bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a bromo-fluorophenyl substituent and a cyclopropane ring. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for constructing complex molecules, owing to its reactive sulfonyl chloride group and halogenated aromatic moiety. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions and further functionalization. Its cyclopropane ring contributes to steric and electronic effects, enabling selective transformations. The compound is suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise structural modifications are required. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride structure
2012121-08-1 structure
商品名:1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride
CAS番号:2012121-08-1
MF:C10H9BrClFO2S
メガワット:327.597663640976
CID:6526087
PubChem ID:165490514

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride
    • 2012121-08-1
    • 1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
    • EN300-1143139
    • インチ: 1S/C10H9BrClFO2S/c11-9-2-1-8(13)5-7(9)6-10(3-4-10)16(12,14)15/h1-2,5H,3-4,6H2
    • InChIKey: OHWACGBODXIFNA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1CC1(CC1)S(=O)(=O)Cl)F

計算された属性

  • せいみつぶんしりょう: 325.91792g/mol
  • どういたいしつりょう: 325.91792g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 42.5Ų

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143139-0.05g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1143139-1.0g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1
1g
$0.0 2023-06-09
Enamine
EN300-1143139-5g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1143139-0.1g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1143139-0.25g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1143139-0.5g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1143139-1g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1143139-2.5g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1143139-10g
1-[(2-bromo-5-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride
2012121-08-1 95%
10g
$4852.0 2023-10-26

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride 関連文献

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chlorideに関する追加情報

Introduction to 1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl Chloride (CAS No. 2012121-08-1)

1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2012121-08-1, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a cyclopropane ring and fluoro-substituted aromatic moiety, make it a valuable building block for developing novel therapeutic agents.

The< strong>cyclopropane ring in the molecular structure of this compound introduces rigidity, which can influence the conformation and binding properties of the resulting drug molecules. This structural motif has been widely explored in medicinal chemistry due to its ability to enhance metabolic stability and binding affinity. Additionally, the< strong>bromo and< strong>fluorophenyl substituents contribute to the compound's electronic properties, making it a versatile precursor for further functionalization.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The< strong>methylcyclopropane-1-sulfonyl chloride moiety in this compound serves as a reactive handle for introducing sulfonamide linkages, which are commonly found in bioactive molecules. Sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. By leveraging this intermediate, researchers can design and synthesize novel sulfonamide-based drugs with enhanced pharmacological profiles.

The< strong>fluorine atom in the aromatic ring not only enhances the lipophilicity of the compound but also improves its metabolic stability. Fluoro-substituted compounds are known to exhibit improved pharmacokinetic properties, including longer half-lives and reduced susceptibility to degradation by metabolic enzymes. This feature makes< strong>1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride an attractive candidate for further development in drug discovery programs.

Recent studies have demonstrated the utility of this compound in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The cyclopropane ring and fluoro-substituted phenyl group provide specific interactions with the active sites of these enzymes, leading to potent inhibition. For instance, derivatives of this compound have shown promising activity against mutant forms of kinases associated with resistance to current therapies.

The< strong>bromine atom present in the molecule also offers opportunities for further chemical modification through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the scope of possible drug candidates. Such modifications can fine-tune the pharmacological properties of the resulting compounds, optimizing their efficacy and selectivity.

In addition to its applications in oncology, this intermediate has potential uses in other therapeutic areas. For example, it can be employed in the synthesis of compounds targeting neurological disorders such as Alzheimer's disease. The rigid cyclopropane core and fluorinated aromatic ring can mimic natural bioactive scaffolds, facilitating the development of new treatments for neurodegenerative conditions.

The synthesis of< strong>1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation reactions to introduce the bromine atom, fluorination techniques to incorporate the fluoro substituent, and sulfonylation reactions to form the sulfonyl chloride group. These synthetic strategies are well-documented in organic chemistry literature and can be adapted for large-scale production.

The compound's stability under various storage conditions makes it a practical choice for industrial applications. It can be handled under inert atmospheres to prevent degradation, ensuring consistent quality throughout its lifecycle. Furthermore, its compatibility with standard purification techniques such as column chromatography allows for efficient isolation and characterization.

Ethical considerations are paramount when conducting research involving pharmaceutical intermediates like this one. Proper handling procedures must be followed to ensure safety for researchers and minimize environmental impact. Regulatory guidelines provide frameworks for responsible chemical management, emphasizing waste disposal and containment protocols.

The future prospects of< strong>1-(2-bromo-5-fluorophenyl)methylcyclopropane-1-sulfonyl chloride are promising as new methodologies emerge in drug discovery. Advances in computational chemistry and high-throughput screening can accelerate the identification of novel derivatives with improved biological activity. Collaborative efforts between academia and industry will further drive innovation in this field.

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